Divinyl tetramethyl disiloxane is a chemical compound with the molecular formula and a molecular weight of 186.4 g/mol. It is a colorless to yellowish transparent liquid that is primarily utilized as an additive in the production of silicone materials, including silicone rubbers, gels, and resins. The compound is known for its unique structure, which features two vinyl groups and a siloxane backbone, making it a versatile building block in silicone chemistry. It has a boiling point of 139 °C and a melting point of -99 °C, indicating its stability at various temperatures .
Several methods exist for synthesizing divinyl tetramethyl disiloxane:
Divinyl tetramethyl disiloxane has a wide range of applications:
Research into the interactions of divinyl tetramethyl disiloxane primarily focuses on its reactivity with various metal catalysts and its role in polymerization processes. Studies indicate that it can form stable complexes with metals like palladium and copper, enhancing its utility in catalysis and material science . Further investigation into its environmental interactions and degradation pathways is necessary to assess its long-term impacts.
Divinyl tetramethyl disiloxane shares structural similarities with several other compounds in the siloxane family. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Dimethylsiloxane | Commonly used silicone fluid; less reactive | |
Vinyltrimethoxysilane | Used as a coupling agent; contains methoxy groups | |
1,3-Divinyltetramethyldisiloxane | Similar structure; used in similar applications |
Divinyl tetramethyl disiloxane is unique due to its dual vinyl functionality combined with a siloxane backbone, enabling it to participate effectively in cross-coupling reactions and polymerization processes that are not achievable by simpler silanes or siloxanes. Its ability to act as both a nucleophile and a ligand distinguishes it from other compounds within the same family.
The hydrolytic condensation of chlorosilane precursors remains the most widely used method for DVTMS synthesis. This process involves the reaction of dimethyldiethoxysilane with chloroethene in the presence of sodium metal, followed by controlled hydrolysis and distillation. The sodium-mediated polycondensation initiates with the formation of a single vinyl end-capped intermediate, which undergoes hydrolysis to produce the divinyl-terminated product.
Critical to this method is the careful management of hydrolysis conditions. Studies on silicate condensation mechanisms reveal that water-to-silane ratios directly influence reaction kinetics and product distribution. For DVTMS synthesis, a stoichiometric excess of chloroethene ensures complete substitution of ethoxy groups while minimizing residual silanol formation. The final distillation step under reduced pressure (typically below 100°C) isolates DVTMS with >97% purity, as confirmed by gas chromatography analysis.
The role of catalysts in hydrolytic condensation has been extensively studied. Acidic conditions accelerate siloxane bond formation through protonation of silanol groups, whereas basic environments promote nucleophilic attack by deprotonated silanols. In industrial settings, weakly acidic catalysts (e.g., acetic acid) are preferred to balance reaction rate and product stability.
Precise stoichiometric control is paramount to suppress byproducts such as cyclic trisiloxanes and branched oligomers. Kinetic analyses demonstrate that a 2:1 molar ratio of chloroethene to dimethyldiethoxysilane maximizes vinyl substitution while preventing over-condensation. Excess sodium metal (1.2 equivalents relative to chloroethene) ensures complete dechlorination, reducing the formation of chlorinated side products.
The water content during hydrolysis must be carefully regulated. Research on sol-gel silicate systems shows that water-to-silane ratios exceeding 1.5:1 promote rapid condensation but increase cyclic byproduct formation. For DVTMS synthesis, a substoichiometric water addition (0.8:1 water-to-silane ratio) slows condensation kinetics, favoring linear disiloxane chains over cyclic structures. This approach achieves yields exceeding 85% with less than 5% cyclic contaminants.
Temperature modulation further enhances selectivity. Maintaining the reaction at 60–80°C during hydrolysis suppresses exothermic side reactions, while distillation at 139°C (the boiling point of DVTMS) ensures efficient separation from higher-boiling oligomers.
Recent advances in solvent-free methodologies address environmental and purity concerns associated with traditional routes. A catalytic approach using immobilized platinum catalysts enables direct synthesis from divinyldimethylsilane and dimethyldiethoxysilane without solvents. This method leverages the high reactivity of vinyl groups under inert atmospheres, achieving 90% conversion in under 6 hours.
The solvent-free process eliminates contamination risks from residual solvents, making it ideal for pharmaceutical and semiconductor applications. Key to this method is the use of sub-stoichiometric catalyst loadings (0.01–0.1 mol%) to prevent siloxane redistribution reactions. Nuclear magnetic resonance (NMR) studies confirm that solvent-free conditions favor η4 coordination of vinyl groups to transition metal catalysts, enhancing reaction specificity.
Comparative studies show solvent-free routes reduce energy consumption by 40% compared to traditional methods, primarily through the elimination of distillation steps for solvent recovery. The absence of solvents also simplifies purification, with crude product purity exceeding 95% before final distillation.